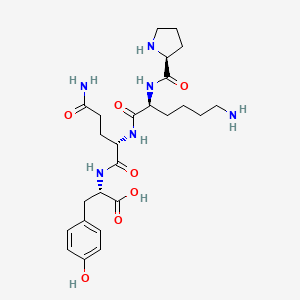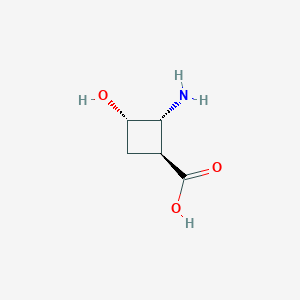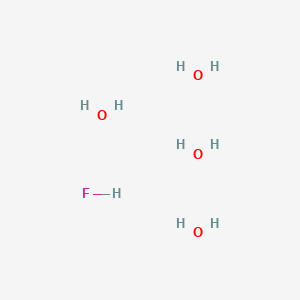![molecular formula C32H40 B14247912 1-pentyl-4-[4-[4-(4-propylcyclohexyl)phenyl]phenyl]benzene CAS No. 394738-45-5](/img/structure/B14247912.png)
1-pentyl-4-[4-[4-(4-propylcyclohexyl)phenyl]phenyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-pentyl-4-[4-[4-(4-propylcyclohexyl)phenyl]phenyl]benzene is an organic compound with the molecular formula C20H32 This compound is characterized by its complex structure, which includes a benzene ring substituted with a pentyl group and a propylcyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-pentyl-4-[4-[4-(4-propylcyclohexyl)phenyl]phenyl]benzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of benzene derivatives with appropriate alkyl halides under Friedel-Crafts conditions. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, temperature, and pressure conditions are carefully controlled to ensure the desired product is obtained with high purity.
化学反応の分析
Types of Reactions
1-pentyl-4-[4-[4-(4-propylcyclohexyl)phenyl]phenyl]benzene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones or aldehydes back to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with various electrophiles such as halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated benzene derivatives.
科学的研究の応用
1-pentyl-4-[4-[4-(4-propylcyclohexyl)phenyl]phenyl]benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-pentyl-4-[4-[4-(4-propylcyclohexyl)phenyl]phenyl]benzene involves its interaction with molecular targets such as enzymes, receptors, or cellular membranes. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
1-pentyl-4-[4-[4-(4-propylcyclohexyl)phenyl]phenyl]benzene can be compared with other similar compounds, such as:
1-ethyl-4-[(4-(trans-4-propylcyclohexyl)phenyl)ethynyl]benzene: This compound has a similar structure but with an ethyl group instead of a pentyl group.
1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene: This compound includes additional functional groups such as ethoxy and difluoro substituents.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which can lead to different reactivity and applications compared to its analogs.
特性
CAS番号 |
394738-45-5 |
|---|---|
分子式 |
C32H40 |
分子量 |
424.7 g/mol |
IUPAC名 |
1-pentyl-4-[4-[4-(4-propylcyclohexyl)phenyl]phenyl]benzene |
InChI |
InChI=1S/C32H40/c1-3-5-6-8-26-11-15-28(16-12-26)30-19-23-32(24-20-30)31-21-17-29(18-22-31)27-13-9-25(7-4-2)10-14-27/h11-12,15-25,27H,3-10,13-14H2,1-2H3 |
InChIキー |
OYCADWFOVBTTDN-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4CCC(CC4)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl-](/img/structure/B14247843.png)

![1-Azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14247851.png)

![N-Benzyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methylpyridin-2-amine](/img/structure/B14247862.png)
![N-Ethyl-1-methyl-2-[(pyridin-3-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14247875.png)

![3-Benzoylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14247891.png)
![([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane](/img/structure/B14247893.png)
![4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14247905.png)
![(E)-N-[(Dimethylamino)methylidene]-L-glutamic acid](/img/structure/B14247910.png)

